3,5-Dichloro-pyrrolo[2,3-c]pyridine-1-carboxylic acid tert-butyl ester is a chemical compound that belongs to the class of pyridine derivatives. It contains a pyrrolo[2,3-c]pyridine core structure, which is modified by the presence of chlorine atoms at the 3 and 5 positions, and a tert-butyl ester group attached to the carboxylic acid functional group. This compound is of interest in various fields including medicinal chemistry and materials science due to its potential biological activities and applications.
The compound can be synthesized through various chemical reactions involving pyridine derivatives and carboxylic acids. The specific synthetic routes may vary based on desired purity and yield, as well as the availability of starting materials.
3,5-Dichloro-pyrrolo[2,3-c]pyridine-1-carboxylic acid tert-butyl ester can be classified as:
The synthesis of 3,5-Dichloro-pyrrolo[2,3-c]pyridine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. Common methods include:
CC(C)(C)OC(=O)C1=C(N=C(C=C1Cl)C(=O)N)Cl
The compound can participate in various chemical reactions typical for pyridine derivatives:
The mechanism of action for compounds like 3,5-Dichloro-pyrrolo[2,3-c]pyridine-1-carboxylic acid tert-butyl ester often involves interaction with biological targets such as enzymes or receptors.
Biological assays would typically evaluate its efficacy against specific cell lines or pathogens to determine its pharmacological profile.
The compound has potential applications in several scientific domains:
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3